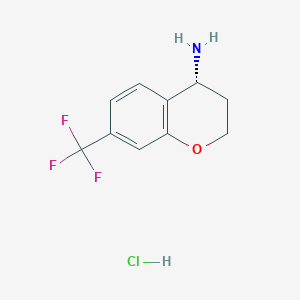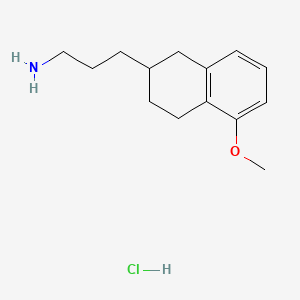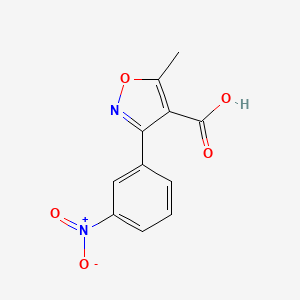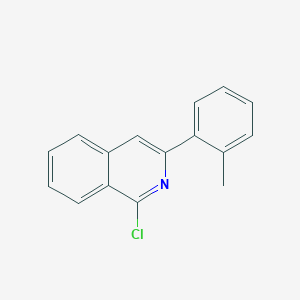
1-Chloro-3-(2-methylphenyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(o-tolyl)isoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring This particular compound features a chlorine atom at the first position and an o-tolyl group at the third position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-(o-tolyl)isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction is a well-known method for synthesizing isoquinoline derivatives. This reaction typically involves the condensation of benzaldehyde derivatives with aminoacetals, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of 1-Chloro-3-(o-tolyl)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction rates and scalability .
化学反応の分析
Types of Reactions
1-Chloro-3-(o-tolyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to yield dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Amino or thio-substituted isoquinolines.
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Coupling: Biaryl isoquinoline derivatives.
科学的研究の応用
1-Chloro-3-(o-tolyl)isoquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways.
作用機序
The mechanism of action of 1-Chloro-3-(o-tolyl)isoquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved vary based on the biological context and the specific target.
類似化合物との比較
Similar Compounds
1-Chloroisoquinoline: Lacks the o-tolyl group, making it less sterically hindered.
3-Chloroisoquinoline: Similar structure but with the chlorine atom at a different position.
1-Chloro-3-phenylisoquinoline: Features a phenyl group instead of an o-tolyl group.
Uniqueness
1-Chloro-3-(o-tolyl)isoquinoline is unique due to the presence of both the chlorine atom and the o-tolyl group, which can influence its reactivity and interactions with other molecules. The steric and electronic effects of these substituents can lead to distinct chemical properties and biological activities compared to other isoquinoline derivatives .
特性
CAS番号 |
54463-75-1 |
|---|---|
分子式 |
C16H12ClN |
分子量 |
253.72 g/mol |
IUPAC名 |
1-chloro-3-(2-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16(17)18-15/h2-10H,1H3 |
InChIキー |
FXDUGEWBUJHWRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


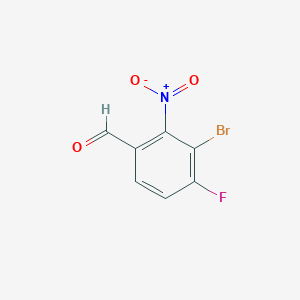
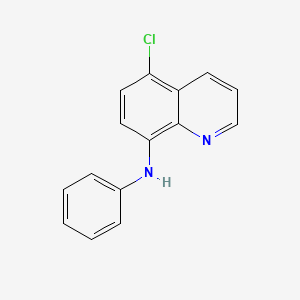
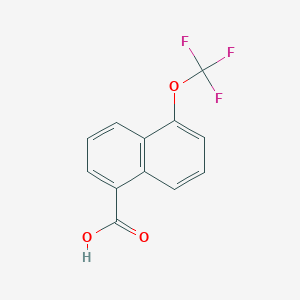

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B11862848.png)
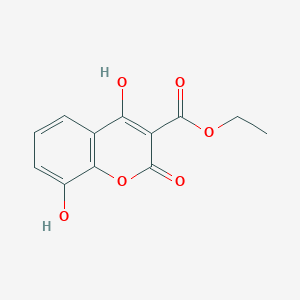
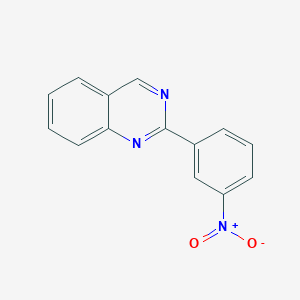
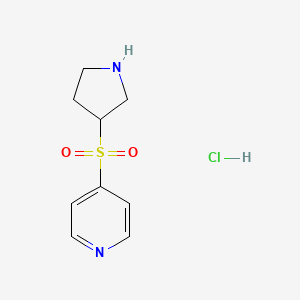

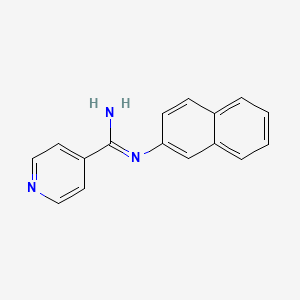
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)
